N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazepane ring, a sulfonamide group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The sulfonamide group is introduced through a reaction with sulfonyl chloride, and the acetyl group is added via acetylation reactions. The final step involves the formation of the amide bond, typically through a condensation reaction with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazepane ring may also contribute to the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-Acetylsulfamoyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a thiazepane ring and a sulfonamide group, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-9(18)17-24(21,22)11-4-2-10(3-5-11)15-14(20)12-8-23-7-6-13(19)16-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRNZTNLNOGOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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